

Application Notes and Protocols for Liptracker-Green Lipid Droplet Staining

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Liptracker-Green** (also known as BioTracker 488 Green Lipid Dye or LipidSpot™ 488) for the fluorescent labeling of lipid droplets in both live and fixed cells. Adherence to the recommended incubation times and temperatures is crucial for achieving optimal staining with high signal-to-noise ratios.

I. Quantitative Data Summary

Optimal staining with **Liptracker-Green** is dependent on the cell type and experimental conditions. The following table summarizes the recommended starting concentrations, incubation times, and temperatures for live and fixed cell imaging. It is recommended to optimize these parameters for each specific application.



Parameter	Live Cell Imaging	Fixed Cell Imaging
Stain Concentration	1X (Dilution may be optimized)	1X (Dilution may be optimized)
Incubation Temperature	37°C	Room Temperature
Incubation Time	30 minutes or longer	10 minutes or longer
Fixation	Post-staining with formaldehyde-based fixative	Pre-staining with formaldehyde-based fixative
Permeabilization	Post-staining with 0.1% Triton X-100 (optional, may alter lipid droplet morphology)	Pre-staining with 0.1% Triton X-100 (optional, may alter lipid droplet morphology)
Wash Step	Optional	Optional

II. Experimental ProtocolsA. Live Cell Staining Protocol

This protocol is designed for the real-time visualization of lipid droplets in living cells.

Materials:

- Liptracker-Green stock solution
- Complete cell culture medium
- Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
- Incubator (37°C, 5% CO2)
- Fluorescence microscope with FITC/GFP filter set

Procedure:

 Prepare Staining Solution: Dilute the Liptracker-Green stock solution to a 1X working concentration in complete cell culture medium. The optimal concentration may need to be determined empirically for your specific cell type.



- Cell Staining: Remove the existing culture medium from the cells and replace it with the prepared staining solution.
- Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes or longer.[1][2]
 No significant cytotoxicity has been observed with incubation times up to 24 hours.[1][2]
- Imaging: Image the cells directly without washing. A wash step is optional but may reduce background fluorescence.[1] Use a fluorescence microscope equipped with a standard FITC or GFP filter set.
- (Optional) Post-Staining Fixation: After live-cell imaging, cells can be fixed with a formaldehyde-based fixative.

B. Fixed Cell Staining Protocol

This protocol is suitable for endpoint assays and for co-staining with other antibodies.

Materials:

- Liptracker-Green stock solution
- Phosphate-Buffered Saline (PBS)
- Formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS)
- (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Cells cultured on a suitable imaging vessel
- Fluorescence microscope with FITC/GFP filter set

Procedure:

- Cell Fixation: Fix the cells with a formaldehyde-based fixative for 10-20 minutes at room temperature. Alcohol-based fixation is not recommended as it may disrupt lipid droplet morphology.
- Washing: Wash the cells two to three times with PBS.



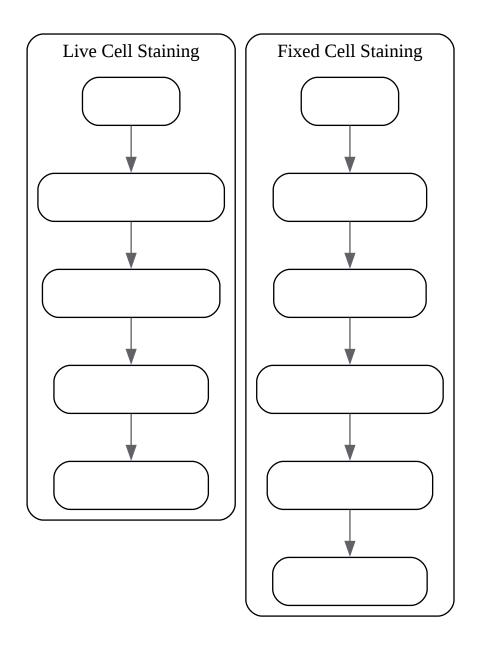
- (Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Note that permeabilization may alter the morphology of lipid droplets.
- Prepare Staining Solution: Dilute the Liptracker-Green stock solution to a 1X working concentration in PBS.
- Cell Staining: Incubate the fixed cells with the staining solution for 10 minutes or longer at room temperature, protected from light.
- Imaging: Image the cells. A wash step with PBS before imaging is optional. Use a fluorescence microscope with a standard FITC or GFP filter set.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for staining lipid droplets using **Liptracker-Green**.





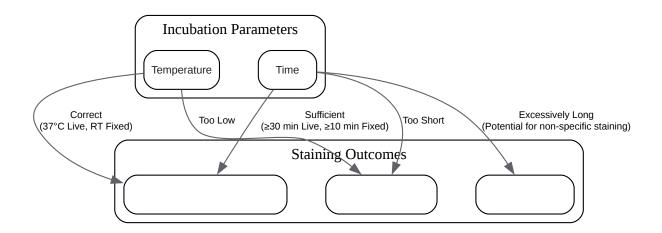
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Caption: Liptracker-Green Staining Workflow.

B. Incubation Parameters and Staining Quality

The relationship between incubation time and temperature and the resulting staining quality is crucial for obtaining reliable and reproducible results.





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Caption: Incubation Parameters vs. Staining Quality.

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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
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